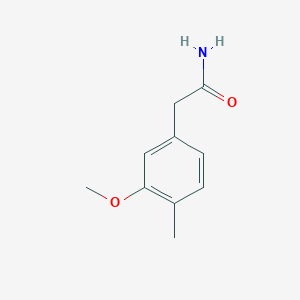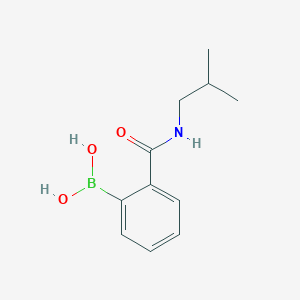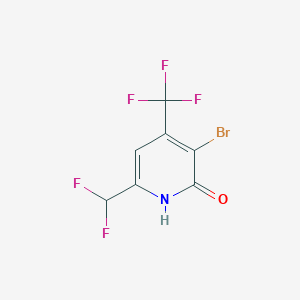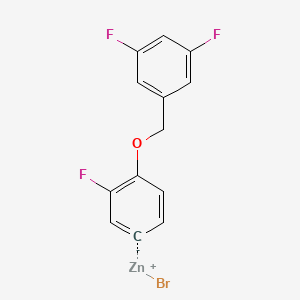
2-MethylpentylZinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-MethylpentylZinc chloride is an organozinc compound with the molecular formula C(_6)H(_13)ClZn. This compound is part of the organozinc family, which is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom in the compound provides unique reactivity that can be harnessed in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
2-MethylpentylZinc chloride can be synthesized through the reaction of 2-methylpentylmagnesium bromide with zinc chloride. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The general reaction is as follows:
[ \text{2-Methylpentylmagnesium bromide} + \text{Zinc chloride} \rightarrow \text{this compound} + \text{Magnesium bromide} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reagents are mixed under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran to ensure the solubility of the reactants and products. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-MethylpentylZinc chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can reduce certain functional groups in the presence of appropriate reagents.
Common Reagents and Conditions
Electrophiles: Such as alkyl halides, acyl chlorides, and epoxides.
Oxidizing agents: Such as oxygen or peroxides.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution reactions: Formation of new carbon-carbon bonds.
Oxidation reactions: Formation of alcohols or ketones.
Reduction reactions: Formation of alkanes or alcohols.
科学研究应用
2-MethylpentylZinc chloride has a wide range of applications in scientific research:
Organic Synthesis: Used in the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of organozinc compounds for the development of new materials with unique properties.
Catalysis: Acts as a catalyst in various organic reactions, enhancing the efficiency and selectivity of the processes.
作用机制
The mechanism of action of 2-MethylpentylZinc chloride involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile.
相似化合物的比较
Similar Compounds
- 2-Methylpentylmagnesium bromide
- 2-MethylpentylLithium
- 2-MethylpentylCopper
Uniqueness
2-MethylpentylZinc chloride is unique due to its balanced reactivity and stability. Unlike 2-Methylpentylmagnesium bromide, which is highly reactive and can be difficult to handle, this compound offers a more controlled reactivity, making it suitable for a wider range of applications. Compared to 2-MethylpentylLithium, it is less reactive but more stable, providing a safer alternative for certain reactions. Additionally, it offers different reactivity patterns compared to 2-MethylpentylCopper, making it a valuable tool in synthetic chemistry.
属性
分子式 |
C6H13ClZn |
|---|---|
分子量 |
186.0 g/mol |
IUPAC 名称 |
chlorozinc(1+);2-methanidylpentane |
InChI |
InChI=1S/C6H13.ClH.Zn/c1-4-5-6(2)3;;/h6H,2,4-5H2,1,3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
XUIABWBWAOLUTI-UHFFFAOYSA-M |
规范 SMILES |
CCCC(C)[CH2-].Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


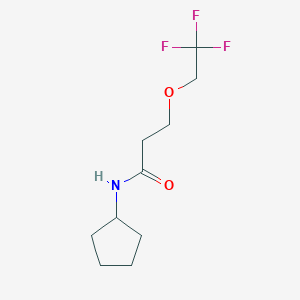
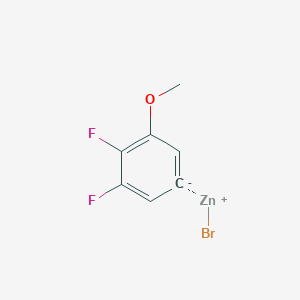
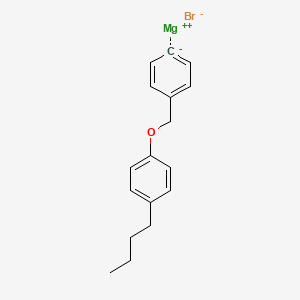
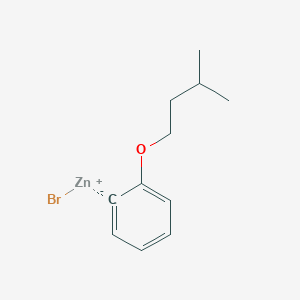
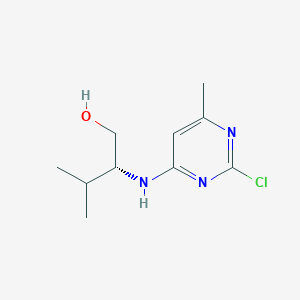
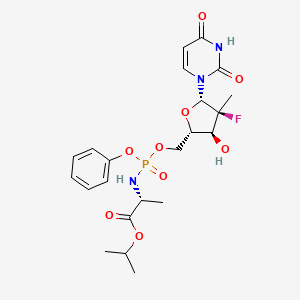
![(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B14887326.png)
